3-((4-Isopropoxyphenoxy)methyl)azetidine
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Overview
Description
3-((4-Isopropoxyphenoxy)methyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science due to its structural features and reactivity.
Preparation Methods
The synthesis of 3-((4-Isopropoxyphenoxy)methyl)azetidine typically involves the reaction of 4-isopropoxyphenol with an appropriate azetidine precursor. One common method includes the nucleophilic substitution reaction where 4-isopropoxyphenol reacts with a halomethyl azetidine under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-((4-Isopropoxyphenoxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles like amines, thiols, or alkoxides.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products
Scientific Research Applications
3-((4-Isopropoxyphenoxy)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a scaffold for designing bioactive molecules.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-((4-Isopropoxyphenoxy)methyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
3-((4-Isopropoxyphenoxy)methyl)azetidine can be compared with other azetidines and aziridines:
Azetidines: Similar compounds include 3-methylazetidine and 3-phenylazetidine. These compounds share the four-membered ring structure but differ in their substituents, affecting their reactivity and applications.
Aziridines: Aziridines, such as 2-methylaziridine, are three-membered nitrogen-containing heterocycles. .
Properties
IUPAC Name |
3-[(4-propan-2-yloxyphenoxy)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-5-3-12(4-6-13)15-9-11-7-14-8-11/h3-6,10-11,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYWBRXISWSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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